![molecular formula C24H21FN4OS2 B2811422 1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223918-56-6](/img/structure/B2811422.png)
1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H21FN4OS2 and its molecular weight is 464.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one structure is noted for its role in the creation of triazole-containing hybrids, exhibiting significant potential in combating Staphylococcus aureus. These hybrids, leveraging the bioisosteric qualities of 1,2,3-triazole and 1,2,4-triazole, have shown promising broad-spectrum antibacterial effects, particularly against drug-resistant strains. The compounds have been identified as potent inhibitors of critical bacterial functions like DNA gyrase, topoisomerase IV, and penicillin-binding protein. Notable examples like cefatrizine, radezolid, and essramycin highlight the clinical relevance of these hybrids in treating bacterial infections (Li & Zhang, 2021).
Diverse Biological Activities
The structural variability of triazole derivatives, including those similar in structure to the chemical , has been a focal point in pharmaceutical research due to their multifaceted biological properties. They are pivotal in the development of new drugs, displaying a spectrum of biological activities like anti-inflammatory, antimicrobial, and antitumoral properties. Research indicates a continuous interest in these compounds for their potential against various diseases, emphasizing the importance of efficient synthesis methods and sustainable practices. These derivatives are also crucial in addressing emerging health challenges, such as drug-resistant bacteria and neglected diseases, highlighting their versatile therapeutic potential (Ferreira et al., 2013).
Synthetic Applications
The pyranopyrimidine core is instrumental in medicinal and pharmaceutical applications, primarily due to its synthetic versatility and bioavailability. The review of synthetic pathways and the role of hybrid catalysts in developing pyranopyrimidine derivatives underscore the significance of these compounds. The focus on green chemistry and sustainability in synthesis further highlights the growing emphasis on environmentally conscious approaches in pharmaceutical development (Parmar et al., 2023).
Antioxidant and Antiradical Activity
Compounds with structures related to 1,2,4-triazole-3-thione derivatives, akin to the chemical , have demonstrated noteworthy antioxidant and antiradical activity. These properties are crucial in mitigating the adverse effects of high radiation doses in patients, indicating the potential therapeutic applications of such compounds in managing radiation-induced damage (Kaplaushenko, 2019).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, as part of the molecular structure of the chemical , have significant roles in developing optical sensors and have diverse medicinal applications. Their capacity to form coordination and hydrogen bonds makes them suitable for sensing applications, further expanding the scope of their utility in scientific research (Jindal & Kaur, 2021).
Properties
IUPAC Name |
12-[(4-fluorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4OS2/c1-15(2)18-7-3-16(4-8-18)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-17-5-9-19(25)10-6-17/h3-12,15H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCOCFLBWKNUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
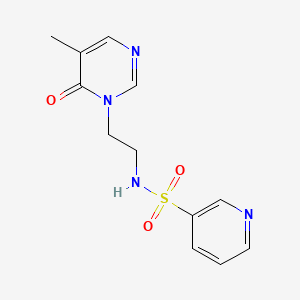
![3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2811340.png)
![2-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2811343.png)
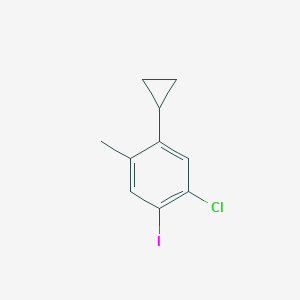
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid](/img/structure/B2811346.png)
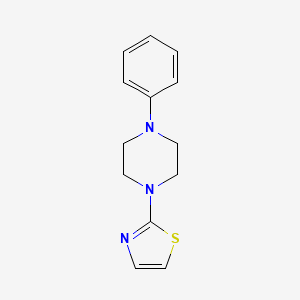
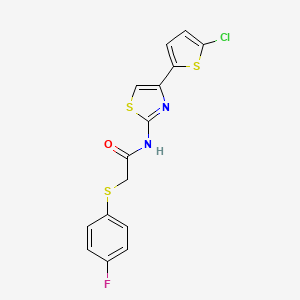
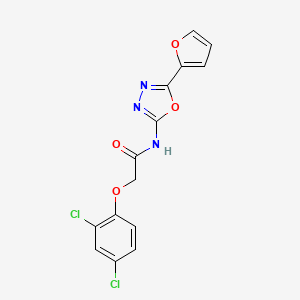
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B2811352.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)
![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)
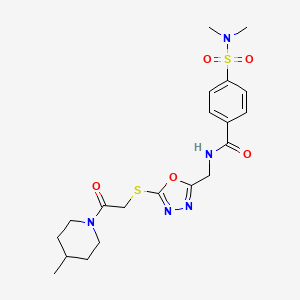
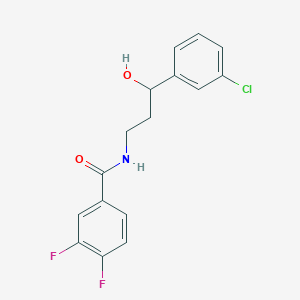
![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2811362.png)
